molecular formula C19H20N4O4S B11431810 N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Cat. No.: B11431810
M. Wt: 400.5 g/mol
InChI Key: WXXUGORVEFWCQJ-UHFFFAOYSA-N
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Description

N-{[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Carbamoyl Group: The sulfanyl-oxadiazole intermediate is further reacted with an isocyanate to form the carbamoyl group.

    Coupling with Furan-2-Carboxylic Acid: Finally, the compound is coupled with furan-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

N-{[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions of various functional groups with biological targets.

Mechanism of Action

The mechanism of action of N-{[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and the carbamoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-Trimethylphenyl)formamide
  • 2,4,6-Trimethylbenzenesulfonamide
  • 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

N-{[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an oxadiazole and a furan ring in the same molecule is particularly noteworthy, as it allows for diverse interactions and applications.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C19H20N4O4S/c1-11-7-12(2)17(13(3)8-11)21-15(24)10-28-19-23-22-16(27-19)9-20-18(25)14-5-4-6-26-14/h4-8H,9-10H2,1-3H3,(H,20,25)(H,21,24)

InChI Key

WXXUGORVEFWCQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3)C

Origin of Product

United States

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